molecular formula C19H19N3O7S2 B11069012 Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate

Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate

Cat. No.: B11069012
M. Wt: 465.5 g/mol
InChI Key: VWPBKGTWIUCHCB-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound that features a benzothiazole ring, a sulfonamide group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with acetic anhydride.

    Sulfonylation: The benzothiazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Nitrobenzene: The sulfonylated benzothiazole is coupled with a nitrobenzene derivative under basic conditions.

    Esterification: Finally, the product is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group in the benzothiazole ring can be reduced to a hydroxyl group using agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Reduction of Carbonyl Group: Formation of the corresponding alcohol.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate exerts its effects depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.

    Organic Synthesis: It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate
  • Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate

Uniqueness

Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is unique due to the specific positioning of the methyl and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H19N3O7S2

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 3-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C19H19N3O7S2/c1-3-29-18(23)11-15(12-5-4-6-13(9-12)22(25)26)20-31(27,28)14-7-8-16-17(10-14)30-19(24)21(16)2/h4-10,15,20H,3,11H2,1-2H3

InChI Key

VWPBKGTWIUCHCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)S3)C

Origin of Product

United States

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